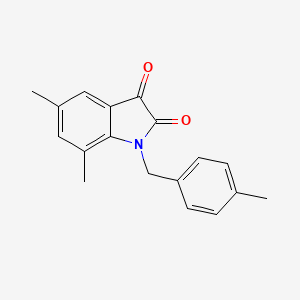

5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione

Description

Properties

IUPAC Name |

5,7-dimethyl-1-[(4-methylphenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-11-4-6-14(7-5-11)10-19-16-13(3)8-12(2)9-15(16)17(20)18(19)21/h4-9H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEDXPVYCIWLBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3C(=O)C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione typically involves the condensation of 5,7-dimethylindoline-2,3-dione with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures, usually around 80°C, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Hydroxy derivatives.

Substitution: Various substituted indoline derivatives depending on the reagents used.

Scientific Research Applications

5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogues

N-1 Substitution Patterns

1-(4-Methylbenzyl) vs. 1-Benzyl Derivatives :

The 4-methylbenzyl group in the target compound increases hydrophobicity compared to unsubstituted benzyl groups (e.g., 1-benzylindoline-2,3-dione) . This modification may enhance membrane permeability and binding to hydrophobic pockets in target proteins, as seen in DNA gyrase inhibitors .1-(4-Phenylpiperazinylmethyl) Derivatives :

Compounds like 1-[(4-phenylpiperazin-1-yl)methyl]indoline-2,3-dione () incorporate a piperazine moiety, improving solubility and enabling interactions with neurotransmitter receptors. In contrast, the 4-methylbenzyl group lacks such polar functionality but may reduce off-target CNS effects .

C-5 and C-7 Methyl Substitutions

- 5-Sulfonyl Derivatives: Compounds such as 5-(piperidin-1-ylsulfonyl)indoline-2,3-dione () exhibit antiproliferative activity due to sulfonyl groups enhancing electron-withdrawing effects.

5-Fluoro and 5-Chloro Analogues :

Halogenated derivatives (e.g., 5-fluoroindoline-2,3-dione in ) show enhanced antimicrobial and anticonvulsant activities. Methyl groups, being electron-donating, may decrease reactivity but improve metabolic stability .

Pharmacological Profiles of Key Analogues

Structure-Activity Relationship (SAR) Insights

Antimicrobial Activity :

Methyl and halogen substituents at C-5 enhance activity against Gram-positive bacteria, as seen in 1-(4-fluorophenyl)indoline-2,3-dione . The 5,7-dimethyl configuration may similarly disrupt bacterial membranes .- Anticancer Potential: Sulfonyl and hydrazone derivatives () inhibit tyrosine kinases and P-glycoprotein. The target compound’s lipophilic substituents could improve tumor cell uptake but may require structural optimization for selectivity .

CNS Effects : N-Mannich bases and piperazinyl derivatives () show anticonvulsant and antiepileptic activities. The 4-methylbenzyl group’s simplicity may reduce CNS penetration compared to piperazine-containing analogues .

Biological Activity

5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by data from various studies.

Chemical Structure and Properties

The compound belongs to the indoline family, characterized by a fused indole structure that contributes to its diverse biological activities. The presence of methyl and benzyl substituents enhances its lipophilicity and may influence its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported to be in the range of 0.5 to 2 μg/mL, demonstrating potent activity comparable to established antibiotics.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 2.0 |

Additionally, the compound showed promising results in inhibiting biofilm formation, which is crucial for combating persistent infections.

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. A notable study involved screening 60 human cancer cell lines at the National Cancer Institute (NCI). The results indicated that certain derivatives of indoline compounds exhibited GI50 values (the concentration required to inhibit cell growth by 50%) in the submicromolar range.

| Cell Line | GI50 (μM) |

|---|---|

| Jurkat (leukemia) | 0.51 |

| MCF-7 (breast cancer) | 0.87 |

| HCT116 (colon cancer) | 1.15 |

The mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

3. Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown potential anti-inflammatory effects. In vitro studies demonstrated that it significantly reduced pro-inflammatory cytokine production in activated macrophages, suggesting a possible therapeutic role in inflammatory diseases.

Molecular Mechanisms

The precise molecular mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the compound interacts with various cellular pathways:

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammation and cancer progression.

- Gene Expression Modulation : Changes in gene expression profiles have been observed in treated cells, indicating a broad impact on cellular functions.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it induces oxidative stress in cancer cells, leading to cell death.

Case Studies and Research Findings

Several case studies have documented the effectiveness of this compound:

- Anticancer Efficacy : A study focusing on leukemia cells demonstrated that treatment with the compound resulted in significant apoptosis and DNA fragmentation.

- Synergistic Effects : When combined with other chemotherapeutic agents like doxorubicin, enhanced cytotoxicity was observed, indicating potential for combination therapies.

- Safety Profile : Hemolytic activity tests showed low toxicity levels with IC50 values greater than 60 μM, suggesting a favorable safety profile for further development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 5,7-Dimethyl-1-(4-methylbenzyl)indoline-2,3-dione, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via multi-step routes involving condensation, alkylation, or cyclization reactions. For example, analogous indoline-2,3-diones are often prepared through Fischer indole synthesis or modified alkylation sequences. Optimization includes adjusting catalysts (e.g., sodium acetate in acetic acid for cyclization), temperature (reflux conditions), and stoichiometry of intermediates like aryl hydrazines or maleic anhydride derivatives . Yield improvements may involve recrystallization from polar aprotic solvents (e.g., DMF/acetic acid) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Answer : Key methods include:

- 1H/13C NMR : To confirm substitution patterns (e.g., methylbenzyl groups) and indoline backbone .

- IR Spectroscopy : Identifies carbonyl (C=O) stretches near 1700–1750 cm⁻¹ .

- X-ray Crystallography : Resolves π-π stacking and intermolecular interactions (e.g., crystal structure of 5-Fluoro-1-(4-methoxybenzyl)indoline-2,3-dione provides analogous insights) .

- Mass Spectrometry : Validates molecular weight (e.g., via ESI-MS or MALDI-TOF).

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for indoline-2,3-dione derivatives?

- Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from assay conditions (e.g., cell line specificity) or structural variations. Mitigation strategies include:

- Standardized Assays : Use established protocols (e.g., MTT for cytotoxicity, MIC for antimicrobial activity) .

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., halogen vs. methyl groups) .

- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., PubChem or JOC publications) while excluding non-validated sources .

Q. What experimental designs are suitable for elucidating the mechanism of action of this compound?

- Answer : Advanced approaches include:

- Enzyme Inhibition Assays : Test interactions with targets like acetylcholinesterase or indoleamine 2,3-dioxygenase (IDO1) using spectrophotometric methods .

- Molecular Docking Simulations : Predict binding affinities to receptors (e.g., using AutoDock Vina with PubChem-derived 3D structures) .

- Kinetic Studies : Monitor reaction intermediates via HPLC or LC-MS under varying pH/temperature .

Q. How can synthetic routes be optimized to reduce byproducts and improve scalability?

- Answer : Strategies involve:

- Catalytic Systems : Use Pd/C or organocatalysts to minimize side reactions .

- Flow Chemistry : Enhances reproducibility for large-scale synthesis (e.g., continuous flow reactors for indole derivatives) .

- Green Solvents : Replace acetic acid with ionic liquids to improve yield and reduce toxicity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.